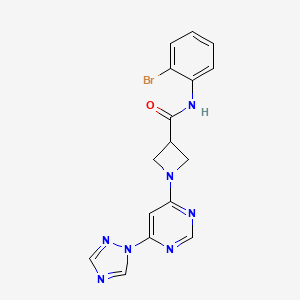

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(2-bromophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN7O/c17-12-3-1-2-4-13(12)22-16(25)11-6-23(7-11)14-5-15(20-9-19-14)24-10-18-8-21-24/h1-5,8-11H,6-7H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHAGBOTOGYNRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the triazole and pyrimidine groups: These heterocyclic groups can be introduced through nucleophilic substitution or coupling reactions.

Bromination: The bromophenyl group can be introduced via electrophilic aromatic substitution.

Amidation: The final step often involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution could result in various substituted azetidine carboxamides.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity can be studied to understand its effects on various biological systems.

Medicine: It may have potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.

Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mecanismo De Acción

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide would depend on its specific biological activity. Generally, compounds like this can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous azetidine-3-carboxamide derivatives from the provided evidence. Key differences lie in the substituents attached to the azetidine nitrogen and the heterocyclic groups on the pyrimidine ring.

Table 1: Structural and Molecular Comparison of Analogous Compounds

Key Structural and Functional Differences

Substituent Effects on Lipophilicity and Steric Bulk The 2-bromophenyl group in the target compound is significantly bulkier and more lipophilic than the 2,4-difluorobenzyl group in the compound from . Bromine’s high atomic weight and polarizability may enhance membrane permeability but could also reduce solubility.

Heterocyclic Variations on Pyrimidine

- Compounds with 1H-1,2,4-triazol-1-yl (e.g., and ) retain a nitrogen-rich aromatic system, favoring interactions with enzymatic active sites. In contrast, 1H-pyrazol-1-yl derivatives ( and ) replace one triazole nitrogen with a carbon, altering electronic properties and binding affinities.

The thiophene group in introduces sulfur, which may engage in hydrophobic interactions or coordinate with metal ions in biological targets.

Electronic and Steric Profiles Fluorine atoms in the 2,4-difluorobenzyl group ( ) confer electron-withdrawing effects, possibly stabilizing charge-transfer interactions. The phenoxyethyl chain in adds flexibility, which might modulate binding kinetics compared to rigid aromatic substituents.

Actividad Biológica

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-bromophenyl)azetidine-3-carboxamide is a complex organic molecule featuring a unique combination of heterocycles, including triazole and pyrimidine rings. Given its structural complexity, this compound is hypothesized to possess a range of biological activities. However, as of now, specific research directly addressing its biological activity is limited. This article aims to summarize the potential biological activities inferred from related compounds and structural analogs.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 394.24 g/mol. The presence of functional groups such as triazole , pyrimidine , and carboxamide suggests potential interactions with various biological targets.

Potential Biological Activities

Based on the structural components of the compound and related literature, several potential biological activities can be anticipated:

1. Antimicrobial Activity

Compounds containing triazole and pyrimidine rings have been documented for their antimicrobial properties. For instance, derivatives of triazole have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of bromophenyl groups may enhance lipophilicity, potentially improving membrane penetration and efficacy against microbial pathogens.

2. Anticancer Properties

Pyrimidine-based compounds are frequently studied for their anticancer activities. Preliminary data suggest that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The azetidine structure may also contribute to these effects by interacting with specific cellular pathways.

3. Enzyme Inhibition

The carboxamide group in the compound may facilitate interactions with enzyme active sites, leading to inhibition of key metabolic enzymes involved in cancer and microbial growth . For example, some triazole derivatives have been shown to inhibit protein kinases and other critical enzymes in cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. The following table summarizes some findings related to structural features and their associated biological activities:

Case Studies

While specific studies on the compound itself are lacking, several case studies on related compounds provide insight into possible biological activities:

- Triazole-Pyrimidine Derivatives : A study demonstrated that triazole-pyrimidine hybrids exhibited significant antibacterial activity against E. coli and Bacillus subtilis, suggesting that similar derivatives could be effective against resistant strains .

- Azetidine Analogues : Research on azetidine-containing compounds indicated their potential as anticancer agents through cell line studies demonstrating reduced viability in human cancer cell lines .

Q & A

Basic Research Questions

Q. What are the critical structural features of this compound, and how do they influence its reactivity and stability?

- Answer: The compound contains three key motifs:

- A 1,2,4-triazole ring, which participates in hydrogen bonding and metal coordination, influencing binding affinity in target interactions .

- A pyrimidine core, providing a planar aromatic system for π-π stacking interactions.

- An azetidine ring, introducing conformational strain that enhances reactivity but requires stabilization via mild synthetic conditions (e.g., low-temperature reactions or protective groups) .

- The 2-bromophenyl group contributes steric bulk and potential halogen bonding.

- Methodological Insight: Use computational tools (e.g., DFT calculations) to predict reactive sites and optimize synthetic routes.

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

- Answer: A typical route involves:

Coupling reactions to attach the triazole to the pyrimidine core, often via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Azetidine ring formation using nucleophilic substitution or ring-closing metathesis under controlled conditions to avoid ring strain .

Bromophenyl incorporation via Buchwald-Hartwig amination or Ullmann coupling .

- Characterization:

- TLC monitors reaction progress.

- Flash chromatography (cyclohexane/ethyl acetate gradients) purifies intermediates .

- NMR (1H, 13C) confirms regiochemistry, while HRMS validates molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during azetidine ring formation?

- Answer:

- Design of Experiments (DoE): Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, highlights flow chemistry for precise temperature control, reducing side reactions .

- Statistical modeling (e.g., ANOVA) identifies critical parameters.

- In situ monitoring (e.g., IR spectroscopy) tracks azetidine stability during synthesis.

Q. How can contradictions in spectroscopic data (e.g., ambiguous NMR peaks) be resolved?

- Answer:

- 2D NMR techniques (e.g., COSY, HSQC) clarify overlapping signals. For example, used 13C NMR to resolve azetidine carbons at δ 56.0 ppm .

- Isotopic labeling (e.g., deuterated solvents) aids in peak assignment.

- X-ray crystallography provides definitive structural confirmation when spectral ambiguities persist.

Q. What strategies mitigate azetidine ring instability during functionalization?

- Answer:

- Protective groups: Use Boc or Fmoc groups to shield the azetidine nitrogen during coupling steps .

- Low-temperature reactions (0–5°C) minimize ring-opening side reactions .

- Solvent selection: Polar aprotic solvents (e.g., DMF) stabilize transition states without nucleophilic interference.

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer:

- Molecular docking (AutoDock, Schrödinger) identifies binding poses with enzymes or receptors.

- MD simulations assess stability of ligand-target complexes over time.

- QSAR models correlate structural features (e.g., bromine electronegativity) with activity trends.

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental yields in multi-step synthesis?

- Answer:

- Stepwise yield analysis: Isolate and quantify intermediates to identify bottlenecks (e.g., azide-alkyne cycloaddition efficiency) .

- Side-reaction profiling: Use LC-MS to detect byproducts (e.g., azetidine ring-opened derivatives).

- Reaction calorimetry monitors exothermic events that may degrade sensitive intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.